
6-Deoxy-L-altrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-L-altrose is a natural product found in Siphoneugena densiflora with data available.
Scientific Research Applications
Identification in Natural Sources
6-Deoxy-L-altrose, primarily known as a component of lipopolysaccharides in Gram-negative bacteria, has been identified in natural environments. For instance, its isomer, 6-deoxy-D-altrose, was discovered in an edible mushroom, Lactarius lividatus. This discovery involved comparing the mushroom-derived sugar with chemically synthesized 6-deoxy-D-altrose using NMR spectroscopy and assessing its optical rotation (Tako et al., 2012).
Chemical Synthesis and Derivatives
Research has also focused on the chemical synthesis of L-altrose and its derivatives. A study developed a method for synthesizing L-altrose and its 6-deoxy derivative from D-galactose and D-fucose, respectively. This synthesis involved epimerization and subsequent conversion to peracetylated TDP-6-deoxy-α-L-altrose (Lunau & Meier, 2012).
Enzymatic Production
The enzymatic production of 6-deoxy aldohexoses, including 6-deoxy-l-altrose, from l-rhamnose has been demonstrated. This process used immobilized enzymes and recombinant Escherichia coli, resulting in the production of several 6-deoxy sugars (Shompoosang et al., 2014).
Role in Polysaccharides
6-Deoxy-D-altrose has been found as a constituent of polysaccharides. For example, a novel α-glucan substituted with rare 6-deoxy-D-altropyranose was isolated from Lactarius lividatus. The structural analysis of this polysaccharide was performed using various spectroscopic techniques (Tako et al., 2013).
Biochemical Processes
In biochemical research, 6-deoxy-L-altrose has been studied in the context of bacterial lipopolysaccharides. For instance, the monosaccharide composition of the O-specific polysaccharide of Yersinia pseudotuberculosis included 6-deoxy-L-altrose, and its configuration was determined using various chromatographic and spectroscopic methods (Gorshkova et al., 2004).
properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m0/s1 |
InChI Key |
PNNNRSAQSRJVSB-OMMKOOBNSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
synonyms |
6-deoxy-D-altrose 6-deoxy-L-altrose 6-deoxyaltrose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





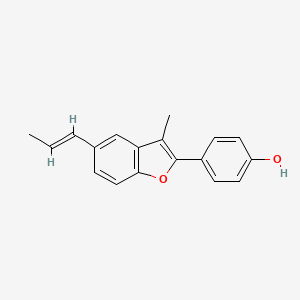

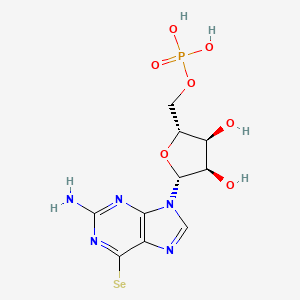


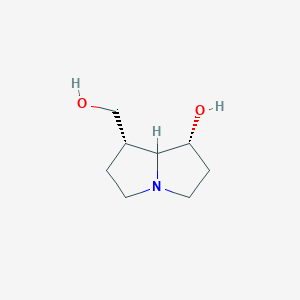
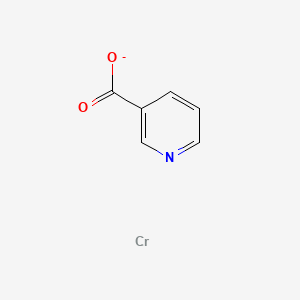

![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)

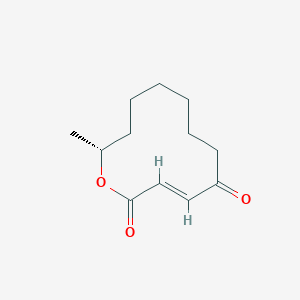
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)